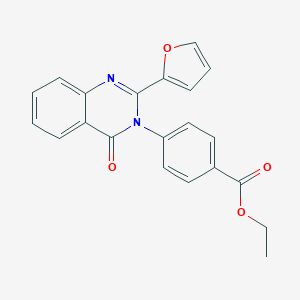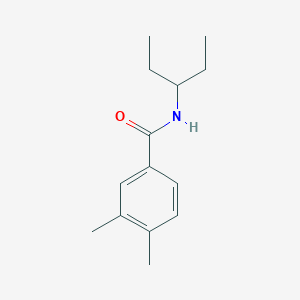
3,4-dimethyl-N-(pentan-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-(pentan-3-yl)benzamide is a chemical compound known for its applications in various fields, including agriculture and industry. It is a derivative of aniline and is characterized by its aromatic structure with specific substituents that confer unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(pentan-3-yl)benzamide typically involves the alkylation of 3,4-dimethylaniline with 1-bromo-1-ethylpropane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature of around 80-100°C and using an appropriate solvent like ethanol or toluene .
Industrial Production Methods
Industrial production of this compound often involves continuous flow nitration processes. This method allows for the efficient and scalable production of the compound by controlling the reaction parameters such as temperature, flow rate, and concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(pentan-3-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds depending on the specific reagents and conditions used .
Scientific Research Applications
3,4-dimethyl-N-(pentan-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits cell division in target plants by disrupting microtubule formation. This leads to the inhibition of root and shoot growth, ultimately causing the death of the plant .
Comparison with Similar Compounds
Similar Compounds
Pendimethalin: A well-known herbicide with a similar structure but with additional nitro groups.
N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline: Another herbicidal compound with similar applications
Uniqueness
3,4-dimethyl-N-(pentan-3-yl)benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32g/mol |
IUPAC Name |
3,4-dimethyl-N-pentan-3-ylbenzamide |
InChI |
InChI=1S/C14H21NO/c1-5-13(6-2)15-14(16)12-8-7-10(3)11(4)9-12/h7-9,13H,5-6H2,1-4H3,(H,15,16) |
InChI Key |
VXTCBWIUYUJLCY-UHFFFAOYSA-N |
SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1)C)C |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-({3-CARBOXY-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)-3,3-DIMETHYLBUTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLIC ACID](/img/structure/B378833.png)
![2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378835.png)
![N,N-diethyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B378836.png)
![N,N,6-triethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B378837.png)
![6-Ethyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine](/img/structure/B378838.png)
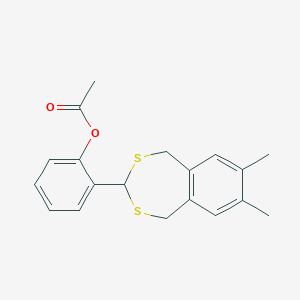
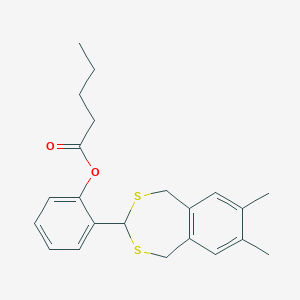
![5-(3,4-dimethoxyphenyl)-2-isopropyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378846.png)
![2-{[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B378847.png)
![1-[4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)phenyl]ethanone](/img/structure/B378853.png)
![1-{4-[2-Hydroxy-3-(mesityloxy)propyl]-1-piperazinyl}-3-(mesityloxy)-2-propanol](/img/structure/B378854.png)
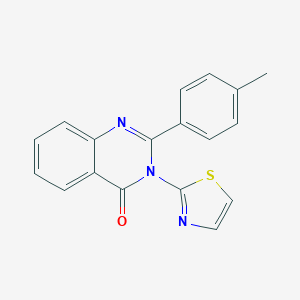
![3-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B378856.png)
